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Compound of Interest

Compound Name: Bromo-PEG5-acid

Cat. No.: B606399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromo-PEG5-acid as

a heterobifunctional linker for the development of targeted drug delivery systems. Detailed

protocols for key experimental procedures are included to facilitate the practical application of

this versatile molecule in bioconjugation and nanomedicine.

Introduction to Bromo-PEG5-acid
Bromo-PEG5-acid is a polyethylene glycol (PEG) linker that possesses two distinct reactive

functional groups: a terminal bromide (Br) and a carboxylic acid (-COOH).[1][2][3] This

heterobifunctional nature allows for the sequential conjugation of two different molecules,

making it an invaluable tool in the construction of complex bioconjugates for targeted therapies.

[4] The five-unit PEG chain is a hydrophilic spacer that offers several advantages in drug

delivery, including enhanced solubility of hydrophobic drugs, increased systemic circulation

time by reducing renal clearance, and diminished immunogenicity of the conjugated molecule.

[5][6][7]

The bromide group serves as a good leaving group for nucleophilic substitution reactions,

enabling covalent attachment to molecules with available nucleophiles such as thiols (e.g.,

from cysteine residues in proteins).[8][9] The carboxylic acid group can be activated to react

with primary amines (e.g., from lysine residues in proteins or amine-functionalized

nanoparticles) to form stable amide bonds.[1][2] This dual reactivity provides precise control

over the assembly of drug-linker-targeting ligand conjugates.[4]
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Applications in Targeted Drug Delivery
The unique properties of Bromo-PEG5-acid make it suitable for a variety of applications in

targeted drug delivery:

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a

monoclonal antibody that specifically targets a surface antigen on cancer cells. Bromo-
PEG5-acid can be used to connect the drug to the antibody, ensuring that the therapeutic

payload is delivered directly to the tumor site, thereby minimizing off-target toxicity.[4]

Nanoparticle Functionalization: PEGylation, the process of attaching PEG chains to a

surface, is a widely used strategy to improve the in vivo performance of nanoparticles.[10]

[11] Bromo-PEG5-acid can be used to functionalize the surface of nanoparticles (e.g.,

liposomes, gold nanoparticles, or polymeric nanoparticles) to create a "stealth" layer that

reduces recognition by the immune system, leading to prolonged circulation times.[6][10] The

terminal functional group can then be used to attach a targeting ligand to direct the

nanoparticle to the desired tissue or cell type.

PROTACs (Proteolysis Targeting Chimeras): Bromo-PEG5-acid can be employed as a

linker in the synthesis of PROTACs.[1] These molecules consist of two active domains

connected by a linker; one domain binds to a target protein for degradation, and the other

recruits an E3 ubiquitin ligase. The PEG linker provides the necessary length and flexibility

for the formation of a productive ternary complex, leading to the ubiquitination and

subsequent degradation of the target protein.[12][13]

Peptide and Protein Modification: The linker can be used to modify peptides and proteins to

improve their pharmacokinetic properties. PEGylation can protect them from enzymatic

degradation and reduce their clearance rate.[5]

Data Presentation
The following table summarizes the key physicochemical properties of Bromo-PEG5-acid.
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Property Value Source(s)

Molecular Formula C13H25BrO7 [14]

Molecular Weight 373.24 g/mol [9][15]

CAS Number 1817735-27-5 [1][14]

Appearance White to off-white solid or oil [16]

Purity ≥95% - 98% [9][14]

Solubility
Soluble in DMSO, DMF, and

water
[1][16]

Storage Condition -20°C [14]

Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
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Experimental Workflow: Drug-PEG-Ligand Conjugate Synthesis

Therapeutic Drug
(with amine group)

Activated Bromo-PEG5-Ester

 EDC/NHS
Amide Bond Formation

Bromo-PEG5-acid

Targeting Ligand
(with thiol group)

Drug-PEG-Ligand Conjugate

 Nucleophilic Substitution
Thioether Bond Formation

Drug-PEG5-Bromo Conjugate

Purification

Purification

Click to download full resolution via product page

Caption: General workflow for synthesizing a drug-PEG-ligand conjugate using Bromo-PEG5-
acid.
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Targeted Drug Delivery to a Cancer Cell
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Caption: Signaling pathway of a targeted drug delivery system leading to cancer cell apoptosis.
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Experimental Protocols
The following are detailed protocols for key experiments involving Bromo-PEG5-acid.

Protocol 1: Conjugation of Bromo-PEG5-acid to an
Amine-Containing Molecule (e.g., Drug or Functionalized
Nanoparticle)
This protocol describes the activation of the carboxylic acid group of Bromo-PEG5-acid and its

subsequent reaction with a primary amine to form a stable amide bond.

Materials:

Bromo-PEG5-acid

Amine-containing molecule (drug, peptide, or functionalized nanoparticle)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., HPLC, size-exclusion chromatography)

Nitrogen atmosphere apparatus

Procedure:

Activation of Bromo-PEG5-acid: a. Dissolve Bromo-PEG5-acid (1 equivalent) in anhydrous

DMF or DMSO under a nitrogen atmosphere. b. Add NHS (1.2 equivalents) to the solution. c.

Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours

to form the NHS-ester. The reaction progress can be monitored by TLC or LC-MS.
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Conjugation Reaction: a. Dissolve the amine-containing molecule in the reaction buffer. b.

Add the activated Bromo-PEG5-NHS ester solution to the amine-containing molecule

solution. A molar excess of the activated linker (e.g., 5-20 fold) is typically used. c. Allow the

reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final

concentration of 10 mM) to react with any unreacted NHS-ester. b. Incubate for 30 minutes

at room temperature.

Purification: a. Purify the resulting Bromo-PEG5-conjugated molecule using an appropriate

method such as preparative HPLC for small molecules or size-exclusion chromatography for

larger molecules like proteins or nanoparticles.

Characterization: a. Confirm the successful conjugation and purity of the product using

techniques like LC-MS, NMR, or SDS-PAGE (for proteins, which will show a shift in

molecular weight).

Protocol 2: Conjugation of a Thiol-Containing Molecule
(e.g., Targeting Ligand) to the Bromo-PEG5-Conjugate
This protocol details the nucleophilic substitution reaction between the bromide group of the

Bromo-PEG5-conjugate and a thiol group.

Materials:

Purified Bromo-PEG5-conjugated molecule from Protocol 1

Thiol-containing molecule (e.g., cysteine-containing peptide or antibody fragment)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, degassed

Reducing agent (optional, e.g., TCEP-HCl if reducing disulfide bonds is necessary)

Quenching reagent (e.g., L-cysteine)

Purification system (e.g., size-exclusion chromatography, dialysis)
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Procedure:

Preparation of the Thiol-Containing Molecule: a. If the thiol group is in a disulfide bond,

dissolve the molecule in the reaction buffer and add a 10-20 fold molar excess of a reducing

agent like TCEP-HCl. Incubate at room temperature for 1 hour. b. Remove the excess

reducing agent using a desalting column or dialysis.

Conjugation Reaction: a. Dissolve the purified Bromo-PEG5-conjugated molecule in the

degassed reaction buffer. b. Add the thiol-containing molecule to the solution. A molar excess

of the Bromo-PEG5-conjugate (e.g., 5-10 fold) is typically used. c. The reaction should be

carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of

thiols. d. Incubate the reaction mixture at room temperature for 4-24 hours with gentle

stirring. Monitor the reaction progress by LC-MS or SDS-PAGE.

Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as L-

cysteine to a final concentration of 10-50 mM to react with any unreacted bromide groups. b.

Incubate for 1 hour at room temperature.

Purification: a. Purify the final conjugate from excess reagents using size-exclusion

chromatography or dialysis.

Characterization: a. Analyze the final conjugate for purity and identity using appropriate

techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm that

the biological activity of the targeting ligand and the drug are retained.

Protocol 3: In Vitro Drug Release Study
This protocol is designed to assess the release of the conjugated drug from the linker under

different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

Drug-PEG-ligand conjugate

Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer) at pH

5.5
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Dialysis membrane with an appropriate molecular weight cut-off

Shaking incubator at 37°C

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Dissolve a known amount of the drug-PEG-ligand conjugate in PBS (pH 7.4) and the acidic

buffer (pH 5.5).

Place the solutions inside separate dialysis bags.

Place each dialysis bag into a larger volume of the corresponding buffer.

Incubate at 37°C with continuous shaking.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the

buffer outside the dialysis bag.

Quantify the concentration of the released drug in the collected aliquots using a pre-validated

analytical method.

Calculate the cumulative percentage of drug release at each time point.

Protocol 4: Nanoparticle Stability Assay
This protocol evaluates the stability of PEGylated nanoparticles in a serum-containing medium.

Materials:

PEGylated nanoparticles

Unmodified (control) nanoparticles

Fetal Bovine Serum (FBS)

Phosphate-buffered saline (PBS), pH 7.4
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Dynamic Light Scattering (DLS) instrument

Incubator at 37°C

Procedure:

Disperse the PEGylated and control nanoparticles in PBS.

Add the nanoparticle suspensions to FBS to a final serum concentration of 10-50%.

Measure the initial particle size and polydispersity index (PDI) using DLS.

Incubate the samples at 37°C.

At various time points (e.g., 1, 4, 12, 24 hours), take DLS measurements to monitor any

changes in particle size and PDI, which would indicate aggregation.[17]

Compare the stability of the PEGylated nanoparticles to the unmodified nanoparticles. A

stable formulation will show minimal changes in size and PDI over time.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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